2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide
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Overview
Description
2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide is a complex organic compound featuring a triazole ring, a pyridine moiety, and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile compound. The pyridine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the triazole derivative with 2-chloro-4,6-dimethyl-phenyl-acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its triazole and pyridine moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazole ring is particularly significant as it is a common motif in many bioactive molecules.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetamide group can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-phenyl)-acetamide
- 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(4,6-dimethyl-phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide stands out due to the specific substitution pattern on the phenyl ring. The presence of both chloro and dimethyl groups can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C17H17ClN6OS |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H17ClN6OS/c1-10-7-11(2)15(12(18)8-10)21-14(25)9-26-17-23-22-16(24(17)19)13-5-3-4-6-20-13/h3-8H,9,19H2,1-2H3,(H,21,25) |
InChI Key |
GIVRDIOPASBATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)C |
Origin of Product |
United States |
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